molecular formula C11H13ClN2O B14814014 2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride

2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B14814014
M. Wt: 224.68 g/mol
InChI Key: YTDIGDSHLUSHJX-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid with hydroxylamine to form an oxime, which is then cyclized to form the oxazole ring. The resulting oxazole is then reacted with ethylamine to introduce the ethan-1-amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride
  • 1,4-Bis(5-phenyl-2-oxazolyl)benzene
  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Uniqueness

2-(5-Phenyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of the phenyl group and ethan-1-amine moiety makes it a versatile compound for various applications, distinguishing it from other oxazole derivatives.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-(5-phenyl-1,2-oxazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H

InChI Key

YTDIGDSHLUSHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NO2)CCN.Cl

Origin of Product

United States

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